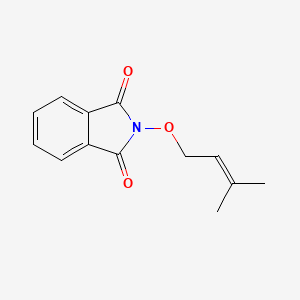
2-(3-Methylbut-2-enyloxy)isoindoline-1,3-dione
Vue d'ensemble
Description
“2-(3-Methylbut-2-enyloxy)isoindoline-1,3-dione” is a chemical compound with the molecular formula C13H13NO3 . It has a molecular weight of 231.25 . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO3/c1-9(2)7-8-17-14-12(15)10-5-3-4-6-11(10)13(14)16/h3-7H,8H2,1-2H3 . This indicates that the compound contains a 3-methyl-2-butenyl group attached to an isoindoline-1,3-dione structure .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 231.25 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Anti-Allergic and Anti-Asthmatic Properties
A synthetic phthalimide derivative, PD1 (a variant of isoindoline-1,3-dione), exhibited anti-allergic and anti-asthmatic properties. In vitro and in vivo studies showed that PD1 suppressed β-hexosaminidase activity in mast cells and reduced inflammatory cell count and Th2 cytokine levels in an ovalbumin-induced asthma mouse model. The treatment led to decreased severity of inflammation and mucin secretion in the lungs, indicating potential for anti-allergic therapy (Huang et al., 2018).
Antihypertensive Properties
In a series of synthesized compounds, the 2-(arylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one series showed significant antihypertensive activity. The most active compounds, like trequinsin, displayed a hemodynamic profile characteristic of an arteriolar dilator, indicating their potential use in managing hypertension (Lal et al., 1984).
Anticonvulsant Properties
New acetamide derivatives of phthalimide and its analogs showed notable anticonvulsant properties. Compounds like 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione demonstrated protection in electrically induced seizures, indicating their potential as anticonvulsant agents (Kamiński et al., 2011).
Hypoglycemic Properties
Isoxazolidine-3,5-dione, a cyclic malonic acid derivative, and related 1,3-dicarbonyl compounds have been found to be important for insulin-sensitizing activity. Compounds like Dimethyl malonate demonstrated significant hypoglycemic effects, suggesting potential applications in diabetes management (Shinkai et al., 1998).
Antitumor Properties
A novel compound, 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione, showed significant in vivo antitumor potency with no significant cardiotoxicity, hepatotoxicity, or nephrotoxicity. This compound demonstrated tumor regression effects and stability in murine blood plasma, indicating potential for further drug development (Mukherjee et al., 2013).
Safety and Hazards
The compound is associated with certain hazards. The hazard statements for this compound include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
- Isoindoline-1,3-dione may also interact with other dopamine receptors (e.g., D2), affecting adenylyl cyclase activity and ion currents .
- It may also modulate ion currents, inhibiting Ca2+ influx or facilitating K+ channel opening through Gαo and Gi3 proteins .
- Its inhibition of β-amyloid protein aggregation suggests potential relevance in Alzheimer’s disease .
- Cellular effects include modulation of ion channels and potential anti-aggregation properties against β-amyloid proteins .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Propriétés
IUPAC Name |
2-(3-methylbut-2-enoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9(2)7-8-17-14-12(15)10-5-3-4-6-11(10)13(14)16/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOJVJDSRGTZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCON1C(=O)C2=CC=CC=C2C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
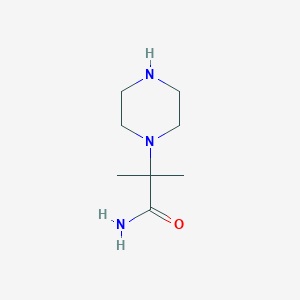


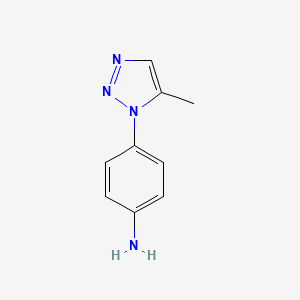
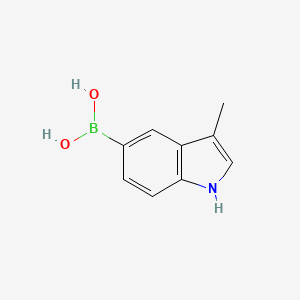
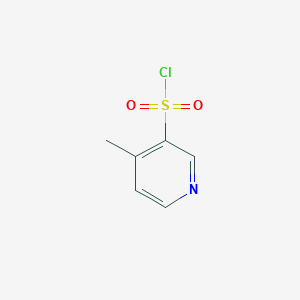

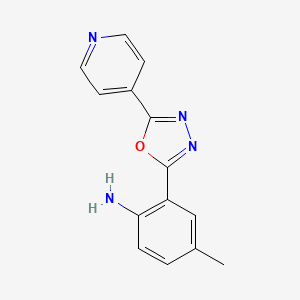


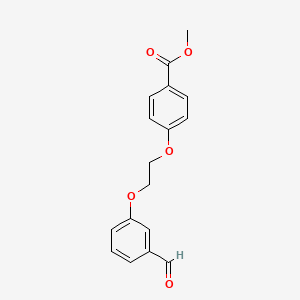


![6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B3023047.png)
